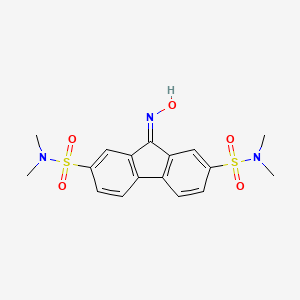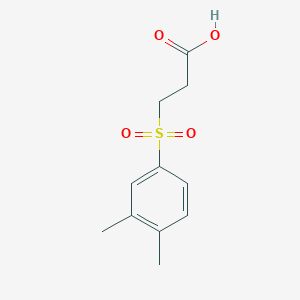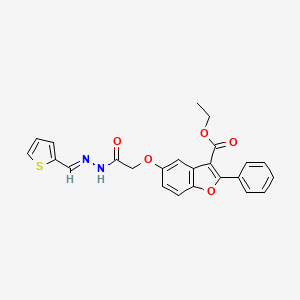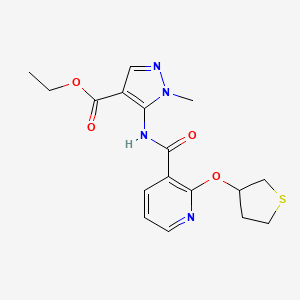
ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate is an intricate compound that merges several functional groups and sub-structures, each contributing to its chemical behavior and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate typically involves multiple steps, each carefully controlled to ensure the correct formation of bonds and structures. One plausible synthetic route could include:
Formation of the pyrazole ring: Starting with an appropriate hydrazine and a β-diketone in an acid-catalyzed cyclization.
Attachment of the nicotinamide group: Nucleophilic substitution involving a halogenated nicotinamide.
Esterification: Incorporation of the ethyl ester group via a Fischer esterification.
Introduction of the tetrahydrothiophen-3-yl group: Possibly through an ether linkage using a tetrahydrothiophene derivative under basic conditions.
Industrial Production Methods
In an industrial setting, these steps would be optimized for efficiency, cost-effectiveness, and yield. Batch processes might be used initially, but for large-scale production, continuous flow synthesis could be considered. This would involve:
Catalysts: Use of catalysts to accelerate reaction rates without affecting product quality.
Reactor Design: Utilizing reactors designed for maximum surface contact between reactants.
Purification: Implementation of high-throughput purification techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reducing conditions might affect the nicotinamide group, possibly converting it to a primary amine.
Substitution: Both the pyrazole and thiophene rings are susceptible to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Depending on the reactions undertaken, major products could include:
Sulfoxides/Sulfones: From oxidation.
Amines: From reduction.
Substituted Pyrazoles/Thiophenes: From substitution reactions.
科学研究应用
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate has garnered attention across several research areas:
Chemistry
Used as a building block in the synthesis of more complex molecules due to its multifaceted reactivity.
Biology
Investigated for its potential to interact with biological macromolecules, serving as a ligand in receptor-ligand studies.
Medicine
Explored for its therapeutic potential, possibly targeting specific enzymes or receptors due to its unique structure.
Industry
Could be utilized as a precursor or intermediate in the manufacturing of pharmaceuticals or specialty chemicals.
作用机制
The biological activity of this compound likely involves:
Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, modulating their activity.
Pathways: The exact pathways would depend on the biological system but could include modulation of signal transduction pathways or enzyme inhibition.
相似化合物的比较
Similar Compounds
Ethyl 1-methyl-5-(2-((thiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate: Similar but lacking the tetrahydro modification, affecting its chemical properties and biological activity.
Methyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate: Different ester group, impacting its solubility and reactivity.
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)benzamido)-1H-pyrazole-4-carboxylate: Substitution on the nicotinamide ring with a benzamide.
Uniqueness
This compound stands out due to its combination of functionalities, offering a unique profile of reactivity and potential biological interactions.
属性
IUPAC Name |
ethyl 1-methyl-5-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-24-17(23)13-9-19-21(2)14(13)20-15(22)12-5-4-7-18-16(12)25-11-6-8-26-10-11/h4-5,7,9,11H,3,6,8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOAYFMPUNEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2548101.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide](/img/structure/B2548103.png)
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde](/img/structure/B2548108.png)
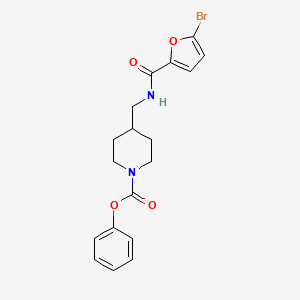
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2548112.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)
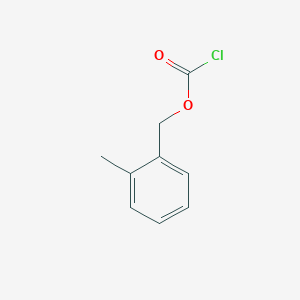
![5,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2548115.png)
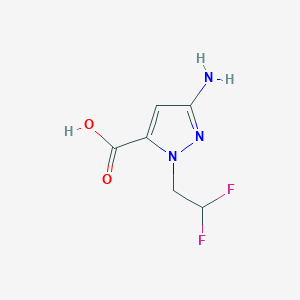
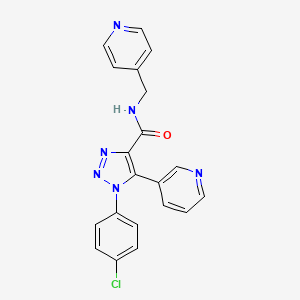
![1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one](/img/structure/B2548119.png)
